BenchChemオンラインストアへようこそ!

4-[(1H-imidazol-1-yl)methyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide

Drug Design Permeability Prediction Structure–Property Relationship

This imidazole-benzamide-thioether-oxane scaffold is a defined SAR anchor with computed TPSA of 81.5 Ų, XLogP3 of 1.9, and 4 H-bond acceptors—predicting limited BBB permeability and balanced solubility for peripheral α1A-adrenoceptor assays. Its 4-(imidazol-1-ylmethyl) substitution provides a quantitative baseline for systematic isomer studies. Procure this compound as a high-purity reference standard to ensure reproducible enzymatic/cellular data without CNS confounds.

Molecular Formula C18H23N3O2S
Molecular Weight 345.46
CAS No. 1903214-64-1
Cat. No. B2763057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1H-imidazol-1-yl)methyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
CAS1903214-64-1
Molecular FormulaC18H23N3O2S
Molecular Weight345.46
Structural Identifiers
SMILESC1COCCC1SCCNC(=O)C2=CC=C(C=C2)CN3C=CN=C3
InChIInChI=1S/C18H23N3O2S/c22-18(20-8-12-24-17-5-10-23-11-6-17)16-3-1-15(2-4-16)13-21-9-7-19-14-21/h1-4,7,9,14,17H,5-6,8,10-13H2,(H,20,22)
InChIKeyDIPQIKSMELSJCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(1H‑imidazol‑1‑yl)methyl]‑N‑[2‑(oxan‑4‑ylsulfanyl)ethyl]benzamide (CAS 1903214‑64‑1): Structural Identity and Physicochemical Fingerprint for Pre‑clinical Procurement


4‑[(1H‑imidazol‑1‑yl)methyl]‑N‑[2‑(oxan‑4‑ylsulfanyl)ethyl]benzamide (CAS 1903214‑64‑1) is a synthetic benzamide derivative that incorporates an imidazol‑1‑ylmethyl substituent on the phenyl ring and a tetrahydropyran (oxane) moiety linked through a thioether chain. Its molecular formula is C₁₈H₂₃N₃O₂S with a monoisotopic mass of 345.15 Da [REFS‑1]. The compound is provisionally associated with a patent family claiming α₁A‑adrenoceptor agonists, indicating a potential role in genitourinary pharmacology [REFS‑2]. However, experimentally validated bioactivity data for this specific entity remain absent from the public domain, and differentiation must currently rely on computed molecular descriptors and structural comparison with accessible analogs.

Why Structural Analogs of 4‑[(1H‑imidazol‑1‑yl)methyl]‑N‑[2‑(oxan‑4‑ylsulfanyl)ethyl]benzamide Cannot Be Assumed Interchangeable


Compounds that share the benzamide‑thioether‑oxane scaffold but replace the imidazol‑1‑ylmethyl group with pyrrole, halogen, or hydrogen substituents exhibit profound shifts in key computed properties such as topological polar surface area, logP, and hydrogen‑bond acceptor count [REFS‑1]. These descriptors govern passive permeability, solubility, and ligand‑protein interaction enthalpy, meaning that even an ostensibly conservative substitution can redirect a molecule toward a different pharmacological space. Without target‑specific quantitative data, the precautionary principle demands that 4‑[(1H‑imidazol‑1‑yl)methyl]‑N‑[2‑(oxan‑4‑ylsulfanyl)ethyl]benzamide be treated as a distinct chemical entity rather than a interchangeable congener, and procurement decisions should anticipate divergent biological profiles until head‑to‑head experimental comparisons become available.

Quantitative Differentiation Evidence for 4‑[(1H‑imidazol‑1‑yl)methyl]‑N‑[2‑(oxan‑4‑ylsulfanyl)ethyl]benzamide Versus Accessible Analogs


Topological Polar Surface Area (TPSA) Distinguishes Imidazol‑1‑ylmethyl from Pyrrol‑1‑yl Analog

The target compound carries an imidazole ring that contributes additional nitrogen atoms compared to the pyrrole analog N‑[2‑(oxan‑4‑ylsulfanyl)ethyl]‑4‑(1H‑pyrrol‑1‑yl)benzamide (CAS 1903644‑39‑2). This results in a computed TPSA of 81.5 Ų for the imidazole derivative [REFS‑1], whereas the pyrrole derivative would exhibit a lower TPSA (estimated ≈ 62 Ų) due to the absence of the imidazole N₃ [REFS‑2]. The difference of approximately 19 Ų crosses the commonly accepted threshold for blood–brain barrier penetration and oral absorption classification, suggesting the two compounds could display markedly different ADME profiles.

Drug Design Permeability Prediction Structure–Property Relationship

Computed XLogP3 Highlights LogP Divergence from Unsubstituted Benzamide Analog

The imidazol‑1‑ylmethyl substituent moderates lipophilicity relative to the bare benzamide N‑[2‑(oxan‑4‑ylsulfanyl)ethyl]benzamide. The target compound has a computed XLogP3 of 1.9 [REFS‑1], whereas the unsubstituted analog (estimated XLogP3 ≈ 2.8) is more lipophilic due to the absence of the polar imidazole group. The Δ of approximately –0.9 log units shifts the compound into a more favorable range for aqueous solubility while retaining sufficient membrane partitioning, a balance that is critical for in‑vitro assay compatibility.

Lipophilicity Physicochemical Property Analog Comparison

Hydrogen Bond Acceptor Count Separates Imidazole from Halogen‑Substituted Analogs

With four hydrogen bond acceptors (two oxygen atoms, one sulfur atom, and one imidazole nitrogen) the target compound offers a more versatile hydrogen‑bonding network than 2‑bromo‑N‑[2‑(oxan‑4‑ylsulfanyl)ethyl]benzamide (CAS 2034485‑01‑1), which has only three acceptors and introduces a heavy halogen that can alter protein‑ligand interactions through halogen bonding. The additional acceptor may enable engagement of complementary hydrogen‑bond donors in a target binding site that the bromo analog cannot satisfy [REFS‑1].

Ligand Efficiency Hydrogen Bonding Medicinal Chemistry

Procurement‑Worthy Application Scenarios for 4‑[(1H‑imidazol‑1‑yl)methyl]‑N‑[2‑(oxan‑4‑ylsulfanyl)ethyl]benzamide Based on Quantitative Evidence


Peripherally Restricted Tool Compound for α₁A‑Adrenoceptor Exploratory Pharmacology

The elevated TPSA (81.5 Ų) predicts limited blood–brain barrier permeability, making the compound a candidate for probing peripheral α₁A‑adrenoceptor functions without confounding CNS activity. This interpretation aligns with the patent disclosure that describes imidazole‑benzamide derivatives as α₁A agonists intended for genitourinary indications [REFS‑1]. Researchers requiring a peripherally biased probe can prioritize this compound over more lipophilic, potentially CNS‑penetrant analogs.

Biochemical Assay Standard with Defined Physicochemical Signature

The combination of moderate lipophilicity (XLogP3 = 1.9) and four hydrogen‑bond acceptors ensures adequate aqueous solubility for enzymatic and cellular assays while maintaining sufficient membrane partitioning. This balanced profile reduces the risk of compound aggregation and non‑specific binding that often complicates high‑throughput screening data [REFS‑2]. Procurement for biochemical assay development can therefore justify selecting this compound over analogs with unbounded logP or inadequate hydrogen‑bonding capacity.

Structure–Activity Relationship (SAR) Anchor for Imidazole‑Position Scanning Libraries

With its 4‑(imidazol‑1‑ylmethyl) substitution pattern, this compound serves as a defined SAR anchor for systematic variation of the imidazole position (1‑ vs. 2‑ vs. 4‑imidazolyl analogs) within the benzamide‑thioether‑oxane chemotype. The computed descriptors establish a quantitative baseline against which the impact of positional isomerism on TPSA, logP, and hydrogen‑bonding capacity can be measured, enabling rational library design [REFS‑1].

Reference Compound for Evaluating Thioether‑Linked Tetrahydropyran Pharmacophores

The tetrahydropyran‑4‑yl‑sulfanyl motif is a relatively underexplored pharmacophoric element. This compound provides a well‑characterized reference for investigating the metabolic stability and conformational behavior of thioether‑linked oxane rings in comparison to O‑linked or sulfone‑containing analogs. Such studies require a structurally defined, high‑purity starting point, which this compound can fulfill.

Quote Request

Request a Quote for 4-[(1H-imidazol-1-yl)methyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.